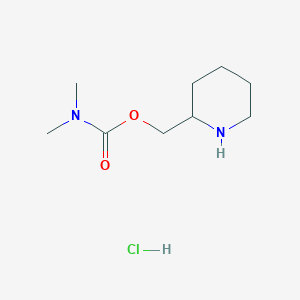
哌啶-2-基甲基 N,N-二甲基氨基甲酸酯盐酸盐
描述
“Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride” is a chemical compound with the CAS Number: 1803600-95-4 . It has a molecular weight of 222.71 . The IUPAC name for this compound is piperidin-2-ylmethyl dimethylcarbamate hydrochloride .
Molecular Structure Analysis
The InChI code for “piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride” is 1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H .
Physical And Chemical Properties Analysis
“Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride” is a powder that is stored at room temperature .
科学研究应用
抗菌活性
- 合成和抗菌应用:哌啶-2-基甲基 N,N-二甲基氨基甲酸酯盐酸盐衍生物在抗菌应用中显示出前景。例如,一项研究合成了一种与该化学物质相关的化合物,该化合物对包括大肠杆菌、枯草芽孢杆菌、金黄色葡萄球菌和白色念珠菌在内的各种细菌和真菌表现出中等的抗菌活性 (Ovonramwen 等人,2019)。
抗增殖特性
- 在癌症研究中的应用:与哌啶-2-基甲基 N,N-二甲基氨基甲酸酯盐酸盐在结构上相似的化合物已被合成,并显示出对各种人类癌细胞系(如 T-47D、HeLa、HepG2 和 MCF-7)显着的抗增殖作用 (Harishkumar 等人,2018)。
生物活性构象分析
- 调查生物活性构象:研究人员已经研究了 N-取代反式-3,4-二甲基-4-(3-羟基苯基)哌啶(一种衍生物)的生物活性构象,以了解其分子相互作用。通过了解这些分子如何与受体相互作用,这项研究对于开发有效的药物至关重要 (Le Bourdonnec 等人,2006)。
合成和表征
- 化学合成和研究:哌啶衍生物(包括哌啶-2-基甲基 N,N-二甲基氨基甲酸酯盐酸盐)的合成和表征对于开发新的药物化合物非常重要。例如,对相关化合物的合成进行了广泛的研究,以了解它们的化学性质和潜在应用 (Li,2012)。
药物开发和设计
- 抗结核剂:哌啶衍生物已被开发和评估为潜在的抗结核剂。它们的合成、类药性和分子对接研究对结核分枝杆菌显示出有希望的结果 (Revathi 等人,2015)。
乙酰胆碱酯酶抑制剂
- 抑制活性研究:一些哌啶衍生物是乙酰胆碱酯酶的有效抑制剂,乙酰胆碱酯酶是一种与阿尔茨海默症等神经退行性疾病相关的酶。对这些化合物的研究导致了强效抑制剂的鉴定,这些抑制剂可能是治疗痴呆的潜在候选者 (Sugimoto 等人,1990)。
辐射诱导晶体的 EPR 研究
- 电子顺磁共振 (EPR) 研究:哌啶衍生物已使用 EPR 进行研究,以了解辐射诱导单晶的影响。这项研究提供了对这些化合物的电子和结构性质的见解 (Usta 等人,2016)。
GABA 摄取抑制剂
- 神经递质摄取抑制:哌啶衍生物已被合成并评估为 γ-氨基丁酸摄取抑制剂,在神经学研究和治疗中显示出潜力 (Zhang 等人,2007)。
安全和危害
作用机制
- Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride likely interacts with specific molecular targets within cells. Unfortunately, precise information about its primary targets remains limited in the available literature .
Target of Action
Scientists continue to explore its pharmacological properties, and future studies may reveal more insights . If you have any other questions or need additional information, feel free to ask! 😊
生化分析
Biochemical Properties
Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride increases the concentration of acetylcholine, leading to prolonged neurotransmission. This compound also interacts with other proteins and enzymes involved in neurotransmitter regulation, such as butyrylcholinesterase, enhancing its overall impact on the nervous system .
Cellular Effects
Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The increased concentration of acetylcholine due to acetylcholinesterase inhibition leads to enhanced synaptic transmission and can affect neuronal excitability and plasticity. Additionally, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride may impact other cell types by altering intracellular calcium levels and influencing metabolic pathways .
Molecular Mechanism
The molecular mechanism of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride involves its binding to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is facilitated by the carbamate group of the compound, which forms a covalent bond with the serine residue in the enzyme’s active site. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride may interact with other biomolecules, such as receptors and ion channels, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged effects on neurotransmission and cellular metabolism .
Dosage Effects in Animal Models
The effects of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride can lead to toxic effects, such as excessive cholinergic stimulation, muscle tremors, and respiratory distress. Threshold effects have been observed, where a specific dosage range results in optimal enzyme inhibition without toxicity .
Metabolic Pathways
Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the breakdown and synthesis of acetylcholine. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and overall efficacy in inhibiting acetylcholinesterase .
Subcellular Localization
The subcellular localization of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the synaptic cleft is particularly important for its role in inhibiting acetylcholinesterase and modulating neurotransmission .
属性
IUPAC Name |
piperidin-2-ylmethyl N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGXMHAXYFHRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1382871.png)
amine dihydrochloride](/img/structure/B1382872.png)

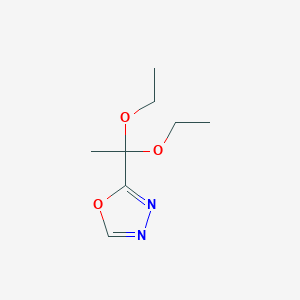
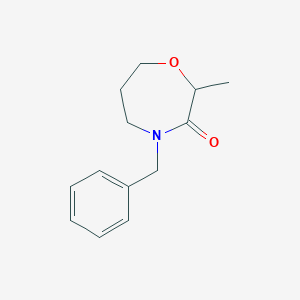

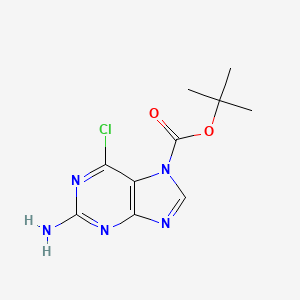
![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1382887.png)
![(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382888.png)

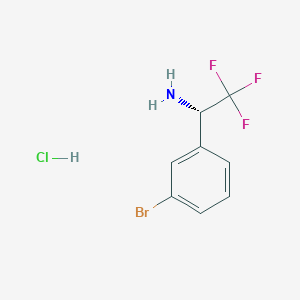
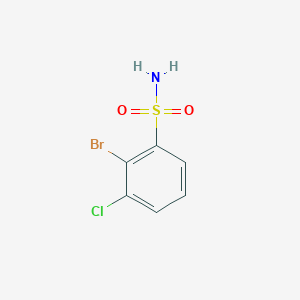
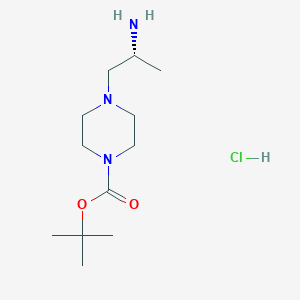
![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)
